molecular formula C20H18N2O4 B11393362 N-[4-(acetylamino)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(acetylamino)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393362
M. Wt: 350.4 g/mol
InChI Key: JBWNBDILPIXORP-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetamidophenol, which is then subjected to various chemical transformations to introduce the chromene moiety and other functional groups. Key steps may include:

    Acetylation: Acetylation of 4-nitrophenol to form 4-acetamidophenol.

    Cyclization: Formation of the chromene ring through cyclization reactions.

    Functional Group Modifications: Introduction of the carboxamide group and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride are commonly used to facilitate the reactions under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include various substituted chromenes and amides, which can be further modified for specific applications .

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen (Paracetamol): Known for its analgesic and antipyretic properties.

    Phenacetin: An analgesic and antipyretic compound, structurally similar to acetaminophen.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar therapeutic effects.

Uniqueness

N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique chromene structure, which imparts additional biological activities not seen in simpler compounds like acetaminophen or ibuprofen. Its potential to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-11-8-12(2)19-16(24)10-18(26-17(19)9-11)20(25)22-15-6-4-14(5-7-15)21-13(3)23/h4-10H,1-3H3,(H,21,23)(H,22,25)

InChI Key

JBWNBDILPIXORP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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